molecular formula C14H18O2 B147530 Pterosin B CAS No. 34175-96-7

Pterosin B

Cat. No. B147530
CAS RN: 34175-96-7
M. Wt: 218.29 g/mol
InChI Key: SJNCSXMTBXDZQA-SECBINFHSA-N
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Description

Inhibition of Enzymes Associated with Alzheimer's Disease

Pterosin B, a derivative extracted from Pteridium aquilinum, has been identified as a potent inhibitor of enzymes involved in the pathogenesis of Alzheimer's disease (AD), such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound exhibits strong blood-brain barrier permeability, which is crucial for therapeutic agents targeting brain diseases. The study demonstrates that pterosin B and related compounds could serve as scaffolds for multitarget-directed ligands (MTDLs) in AD therapeutics .

Biosynthesis Pathway

The biosynthesis of pteroside B, which is closely related to pterosin B, follows the typical pathway of sesquiterpenoids. This was confirmed by administering radioactive mevalonate to Pteridium aquilinum var. latiusculum and isolating the radioactive aglycone. The study provides insights into the biosynthetic origins of pterosins and their implications .

Cytotoxic Properties

Pterosin B has been shown to possess cytotoxic properties against HL 60 cells (human leukemia), indicating its potential use in cancer therapeutics. This discovery was part of a study that isolated various compounds from Pteris ensiformis, including new benzoyl glucosides and pterosin sesquiterpenes .

Synthesis of Deuterated Analogues

A new synthesis method for deuterated analogues of pterosin B, such as d4-pterosin B and d4-bromopterosin, has been developed. These analogues are crucial for the detection of ptaquiloside, a carcinogen present in bracken fern, by mass spectrometry. The synthesis approach yields high purity compounds that are important for both environmental analysis and biomedical applications .

Environmental Quantification

Sensitive detection methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for analyzing ptaquiloside and its transformation product pterosin B in soil and groundwater. These methods are significantly more sensitive than previous LC-UV methods and allow for the quantification of these compounds at environmentally relevant concentrations .

Quantitative Assessment in Bracken Fern

A quantitative method involving high-pressure liquid chromatography has been used to assess the content of ptaquiloside and pterosins A and B in bracken fern. This method is crucial for understanding the distribution of these compounds in various parts of the plant and their potential impact on the environment .

Determination in Natural Water

A new sample preservation method and a fast UPLC-MS/MS method have been developed for the quantification of ptaquiloside and pterosin B in environmental water samples. This method improves the repeatability of determinations and helps in assessing the presence of these compounds in natural water sources .

Pterosins from Pteris multifida

Research on Pteris multifida has led to the isolation of new pterosin sesquiterpenoids, including a new C(14) pterosin and dehydropterosin B. Some of these compounds have shown potent cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment .

Total Synthesis of Pterosines B and C

The total synthesis of pterosines B and C has been achieved through a process that includes Sonogashira couplings and a photochemical ring-closure step. This synthesis provides a pathway for the production of these compounds for further study and potential therapeutic use .

Scientific Research Applications

Cardioprotective Effects

  • Pterosin B may play a protective role against cardiomyocyte hypertrophy, a condition characterized by an abnormal increase in cardiac muscle mass. This suggests its potential as a therapeutic candidate for heart failure-related conditions (Lee et al., 2020).

Synthesis and Structural Analysis

  • Studies have focused on the stereoselective synthesis of Pterosin B, which is crucial for understanding its pharmacological properties. These syntheses provide a framework for the potential large-scale production of Pterosin B for therapeutic use (Dexter et al., 2018).

Potential in Diabetes Treatment

  • Pterosin B has been explored for its antidiabetic effects, demonstrating potential therapeutic benefits in diabetes management (Hsu et al., 2013).

Alzheimer’s Disease Research

  • It has been found to inhibit enzymes involved in the pathogenesis of Alzheimer’s disease, such as β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases. This highlights its potential role in developing treatments for Alzheimer’s (Jannat et al., 2019).

Role in Osteoarthritis

  • Pterosin B may inhibit chondrocyte hypertrophy and protect against osteoarthritis, suggesting its usefulness in joint disorder therapies (Yahara et al., 2016).

Quantitative Analysis

  • Efforts have been made to develop quantitative methods for assessing Pterosin B, which is essential for its potential use in pharmaceutical applications (Alonso-Amelot et al., 1992).

Antidiabetic and Anti-Diabetic Activity Validation

  • Pterosin B's distribution in different species of ferns and its effects on glucose uptake and β-cell protection have been studied, offering insights into its potential anti-diabetic properties (Chen et al., 2015).

Groundwater Contamination Concerns

  • While investigating Pterosin B's applications, studies have also highlighted concerns regarding its presence as a natural carcinogen in groundwater under bracken vegetation, emphasizing the need for careful consideration in its use and disposal (Clauson-Kaas et al., 2014).

Safety And Hazards

Pterosin B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNCSXMTBXDZQA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955715
Record name 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pterosin B

CAS RN

34175-96-7
Record name Pterosin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34175-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
528
Citations
DSF Ribeiro, KM Keller, B Soto-Blanco - Toxins, 2020 - mdpi.com
… of ptaquiloside and pterosin B levels in our study was performed using HPLC with UV detection, first determining pterosin B levels and then converting ptaquiloside into pterosin B. Most …
Number of citations: 17 www.mdpi.com
HR Dexter, E Allen, DM Williams - Tetrahedron Letters, 2018 - Elsevier
… As an alternative, more concise route to (2R)-pterosin B, we envisaged elaboration of the core indanone structure 5 (Fig. 2), described previously by Sheriden and co-workers [12] and …
Number of citations: 8 www.sciencedirect.com
Y Yahara, H Takemori, M Okada, A Kosai… - Nature …, 2016 - nature.com
… , pterosin B, as a Sik3 pathway inhibitor. We show that either Sik3 deletion or intraarticular injection of mice with pterosin B … of osteoarthritis, with pterosin B as a candidate therapeutic. …
Number of citations: 88 www.nature.com
CY Lee, HK Park, BS Lee, S Jeong, SA Hyun, JW Choi… - Molecules, 2020 - mdpi.com
… Pterosin B for which the potential life-affecting biological and therapeutic effects on cardiomyocyte hypertrophy are not fully known. Thus, we investigated whether Pterosin B … Pterosin B …
Number of citations: 13 www.mdpi.com
F Clauson-Kaas, HCB Hansen, BW Strobel - Analytical and bioanalytical …, 2016 - Springer
… and its degradation product pterosin B are found in water … of ptaquiloside and pterosin B in environmental water samples, … high purity ptaquiloside and pterosin B from plant material for …
Number of citations: 19 link.springer.com
PCR Aranha, HCB Hansen, LH Rasmussen… - … of Chromatography B, 2014 - Elsevier
Ptaquiloside (PTA) is a toxin from bracken fern (Pteridium sp.) with genotoxic effects. Hydrolysis of PTA leads to the non-toxic and aromatised indanone, pterosin B (PTB). Here we …
Number of citations: 44 www.sciencedirect.com
PH Jensen, OS Jacobsen, HCB Hansen… - Journal of agricultural …, 2008 - ACS Publications
… product pterosin B. Detection limits are 0.19 μg/L (ptaquiloside) and 0.15 μg/L (pterosin B), … , followed by 80% methanol extraction for pterosin B. Groundwater samples are cleaned-up …
Number of citations: 46 pubs.acs.org
C Peng, J Lu, J Liu, H Huang, Y Zhu, J Shu - Fitoterapia, 2020 - Elsevier
… (1–3), along with eight known HSs, dehydropterosin B (4) [11], dehydropterosin Q (5) [12], (2S)-pterosin P (6) [11], (2S,3S)-pterosin S (7) [13], (2R,3S)-pterosin S (8) [13], (2S)-pterosin B …
Number of citations: 4 www.sciencedirect.com
ME Alonso-Amelot, R Jaimes-Espinoza - Biochemical Systematics and …, 1995 - Elsevier
… The concentration changes of ptaquiloside and pterosin B with … Pterosin B was found in approximately one-tenth of the … the latter, where ptaquiloside and pterosin B are almost absent. …
Number of citations: 34 www.sciencedirect.com
J Lu, C Peng, S Cheng, J Liu, Q Ma, J Shu - Molecules, 2019 - mdpi.com
Phytochemical investigation of the aerial parts of Pteris cretica led to the isolation and elucidation of nine pterosins, including four new pterosins, creticolacton A (1), 13-hydroxy-2(R),3(R…
Number of citations: 16 www.mdpi.com

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